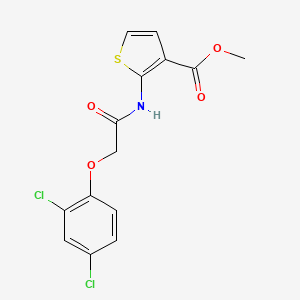
2-(2-(2,4-dichlorophénoxy)acétamido)thiophène-3-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO4S and its molecular weight is 360.21. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Activité biologique: Les dérivés du thiophène, y compris le 2-(2-(2,4-dichlorophénoxy)acétamido)thiophène-3-carboxylate de méthyle, ont suscité un intérêt en tant que composés biologiquement actifs potentiels. Les chercheurs explorent leurs propriétés pharmacologiques, telles que les effets anticancéreux, anti-inflammatoires, antimicrobiens, antihypertenseurs et anti-athéroscléreux .
- Semi-conducteurs organiques: Les molécules à base de thiophène contribuent au développement de semi-conducteurs organiques. Ces matériaux sont cruciaux pour les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED) .
- Perturbation endocrinienne: Il est essentiel d’enquêter sur son potentiel de perturbation endocrinienne, compte tenu de son utilisation répandue dans l’agriculture et l’industrie .
- Bibliothèques combinatoires: Les dérivés du thiophène servent d’ancres pour la création de bibliothèques combinatoires. Ces bibliothèques aident à la recherche de molécules de tête présentant les activités biologiques souhaitées .
- Méthodes de synthèse: Les chercheurs utilisent des réactions de condensation (telles que les synthèses de Gewald, Paal–Knorr, Fiesselmann et Hinsberg) pour accéder aux dérivés du thiophène. Ces réactions fournissent des informations sur la réactivité du composé et les modifications structurales .
Chimie médicinale et développement de médicaments
Électronique organique et semi-conducteurs
Recherche sur les herbicides et la perturbation endocrinienne
Chimie combinatoire et recherche de composés de tête
Chimie synthétique et mécanismes réactionnels
Propriétés
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-20-14(19)9-4-5-22-13(9)17-12(18)7-21-11-3-2-8(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWWSZWFUDEPJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














